tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a fluorinated piperidine ring, which is known to impart specific chemical and biological activities.
Preparation Methods
The synthesis of tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Fluorination: Introduction of the fluorine atom at the desired position on the piperidine ring.
Carbamate formation: The final step involves the reaction of the fluorinated piperidine with tert-butyl isocyanate to form the carbamate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The fluorine atom in the piperidine ring plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Lacks the fluorinated piperidine ring, resulting in different chemical and biological properties.
Fluorinated piperidines: These compounds share the fluorinated piperidine ring but differ in other functional groups attached.
N-Boc-protected anilines: These compounds have a similar carbamate group but differ in the aromatic ring structure.
Properties
IUPAC Name |
tert-butyl N-[[(3S,4R)-3-fluoropiperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIXLOOYHRDQJF-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNCC1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCNC[C@H]1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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